Onitin 2'-O-glucoside

Catalog No.
S15855920
CAS No.
M.F
C21H30O8
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onitin 2'-O-glucoside

Product Name

Onitin 2'-O-glucoside

IUPAC Name

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1

InChI Key

IXDYXCFZRYXQBB-JQAJVKEVSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Onitin 2'-O-glucoside (CAS 76947-60-9) is a specialized illudalane sesquiterpenoid glycoside, belonging to the pterosin class of phytochemicals. Structurally characterized by an indanone core with a beta-D-glucopyranosyl moiety attached at the 2'-O position, it is primarily utilized as a high-purity analytical reference standard and pharmacological probe . In procurement and assay design, its primary value proposition lies in overcoming the severe aqueous insolubility of its aglycone counterpart, onitin. By providing a highly water-soluble substrate, Onitin 2'-O-glucoside enables precise, uniform dosing in physiological buffers, making it an essential material for investigating pterosin-mediated hepatoprotective pathways, smooth muscle relaxation mechanisms, and glycosidase-dependent metabolic profiling .

Substituting Onitin 2'-O-glucoside with its aglycone (onitin), isomeric forms (e.g., onitin-9-O-glucoside), or crude fern extracts fundamentally compromises assay reproducibility and dosing precision [1]. Crude extracts contain variable, unquantified ratios of competing pterosins and flavonoids, which introduce unpredictable synergistic or antagonistic effects in cytotoxicity and smooth muscle relaxation models. Furthermore, replacing the 2'-O-glucoside with the pure aglycone drastically reduces aqueous solubility, necessitating high concentrations of organic solvents like DMSO . In sensitive in vitro models, such as HepG2 hepatotoxicity screens, exceeding the 0.1–0.5% DMSO threshold can independently induce cellular stress, confounding the cytoprotective data. The specific 2'-O-glycosidic linkage is also strictly required for metabolic assays evaluating targeted enzymatic cleavage, a process that cannot be modeled using the aglycone.

Aqueous Solubility and Assay Buffer Compatibility

The attachment of the glucose moiety at the 2'-O position fundamentally alters the physicochemical profile of the pterosin core. Onitin 2'-O-glucoside demonstrates a predicted aqueous solubility of approximately 1.39 g/L, representing a greater than 10-fold increase compared to its aglycone, onitin, which is highly lipophilic and poorly soluble in water (<0.1 g/L) . In cellular assays, reaching therapeutic concentrations of the aglycone often requires DMSO concentrations that can confound viability data. Procuring the glucoside form allows for direct dissolution in physiological buffers or minimal-solvent media, ensuring artifact-free baseline data in sensitive cell lines.

Evidence DimensionAqueous solubility
Target Compound Data~1.39 g/L
Comparator Or BaselineOnitin (aglycone) (<0.1 g/L)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsStandard aqueous buffer at standard temperature and pressure

Enables uniform dosing in physiological buffers without exceeding the critical DMSO toxicity thresholds in sensitive cell culture assays.

Hepatoprotective Reference Benchmarking in HepG2 Models

In standardized models of tacrine-induced cytotoxicity using human liver-derived HepG2 cells, the onitin structural class demonstrates significant, quantifiable hepatoprotective activity. The core onitin scaffold exhibits an EC50 of 85.8 ± 9.3 µM [1]. When compared to the industry-standard positive control, silybin (EC50 = 69.0 ± 3.3 µM), the onitin class provides a comparable magnitude of cytoprotection [1]. Procuring the highly soluble 2'-O-glucoside derivative allows researchers to evaluate these specific hepatoprotective pathways without the solubility-limited dosing constraints of the aglycone, providing a reliable, processable standard for high-throughput screening.

Evidence DimensionHepatoprotective efficacy (EC50 against tacrine-induced cytotoxicity)
Target Compound Data85.8 ± 9.3 µM (Onitin core)
Comparator Or BaselineSilybin (69.0 ± 3.3 µM)
Quantified Difference16.8 µM difference in EC50, confirming comparable baseline efficacy
ConditionsHepG2 cells, tacrine-induced cytotoxicity assay

Validates the compound's utility as a standardized, highly processable reference material in liver toxicity and cytoprotection screening panels.

Structural Specificity in Smooth Muscle Relaxation Assays

Pterosin sesquiterpenoids are established smooth muscle relaxants, but their potency is highly dependent on side-chain modifications and phenolic status. While non-phenolic derivatives like Pterosin Z exhibit potent smooth muscle relaxation (EC50 = 1.3 × 10^-6 M), the phenolic onitin scaffold operates at a distinct pharmacological range (EC50 = 1 × 10^-4 M) [1]. The specific 2'-O-glycosylation of Onitin 2'-O-glucoside further modulates this activity profile by altering membrane permeability and receptor interaction kinetics. Substituting this specific glucoside with other pterosin analogs fundamentally changes the EC50 and mechanism of action, making the exact compound critical for precise structure-activity relationship (SAR) mapping.

Evidence DimensionSmooth muscle relaxant activity (EC50)
Target Compound Data~1 × 10^-4 M (Onitin scaffold)
Comparator Or BaselinePterosin Z (1.3 × 10^-6 M)
Quantified Difference~100-fold modulation in EC50 based on phenolic and side-chain derivatization
ConditionsEx vivo smooth muscle tissue bath assay

Demonstrates that structural modifications precisely tune receptor affinity, necessitating the exact compound for accurate SAR mapping and target validation.

In Vitro Hepatotoxicity and Cytoprotection Screening

Due to its enhanced aqueous solubility and validated baseline efficacy comparable to silybin, Onitin 2'-O-glucoside is the strictly required substrate for formulating controlled, low-DMSO dosing regimens in HepG2 cell models [1]. It allows for precise evaluation of pterosin-mediated cytoprotection without solvent-induced artifacts.

Pharmacokinetic and Prodrug Metabolism Profiling

As a specific 2'-O-glycoside, this compound serves as an essential reference standard for evaluating the cleavage rates of plant-derived glycosides by mammalian intestinal microbiota and endogenous glycosidases . Its specific linkage cannot be substituted by the aglycone when modeling metabolic stability.

Structure-Activity Relationship (SAR) Mapping of Pterosins

Onitin 2'-O-glucoside is required as a specific structural node when comparing the smooth muscle relaxant properties of phenolic versus non-phenolic pterosins [2]. It provides a critical data point for understanding how precise side-chain sterics and glycosylation dictate receptor affinity and EC50 shifts.

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

410.19406791 Da

Monoisotopic Mass

410.19406791 Da

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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